molecular formula C9H7N3OS B8543124 (5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone

(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone

Cat. No.: B8543124
M. Wt: 205.24 g/mol
InChI Key: SKIJMPHWGFENEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

(5-amino-1,3,4-thiadiazol-2-yl)phenylMethanone can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

(5-amino-1,3,4-thiadiazol-2-yl)-phenylmethanone

InChI

InChI=1S/C9H7N3OS/c10-9-12-11-8(14-9)7(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12)

InChI Key

SKIJMPHWGFENEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN=C(S2)N

Origin of Product

United States

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